(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
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Description
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been a focus in synthetic chemistry, aiming to explore its structural and chemical properties. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamide derivatives, highlighting their process of synthesis, characterization, and potential antimicrobial applications. Their research presents a foundational understanding of the chemical nature and potential biological interactions of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Docking Studies
There's a significant interest in evaluating the biological activities of thiophene-2-carboxamide derivatives. Studies like that of Spoorthy, Kumar, Rani, and Ravindranath (2021) delve into the antimicrobial activity and docking studies of these compounds, suggesting their potential use in medical applications. The research underscores the importance of structural analysis and biological efficacy in the broader context of drug development and disease treatment (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-31-16-10-8-15(9-11-16)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-32-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLYFFXISMIDPC-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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